Introduction: A Versatile Building Block in Modern Synthesis
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to 2-Chloro-4-ethoxyphenylboronic Acid (CAS: 313545-44-7)
2-Chloro-4-ethoxyphenylboronic acid is a substituted arylboronic acid that has emerged as a cornerstone reagent in modern organic synthesis and medicinal chemistry.[1][2] Its unique electronic and steric properties, conferred by the ortho-chloro and para-ethoxy substituents, make it a highly valuable building block for constructing complex molecular architectures. While its applications are diverse, it is most renowned for its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a Nobel Prize-winning methodology that is fundamental to the formation of carbon-carbon bonds.[1][2][3]
This guide provides an in-depth technical overview of 2-Chloro-4-ethoxyphenylboronic acid, moving from its fundamental properties to its practical application in synthesis, with a particular focus on the mechanistic rationale and experimental considerations essential for successful outcomes in a research and development setting.
Physicochemical and Structural Properties
Understanding the inherent properties of a reagent is critical for its effective use and storage. 2-Chloro-4-ethoxyphenylboronic acid is a white to off-white crystalline solid under standard conditions, exhibiting stability that makes it a reliable component in various reaction setups.[1]
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// Define nodes for the atoms B [label="B", pos="0,0!", fontcolor="#202124"]; O1 [label="O", pos="-1.2,-0.7!", fontcolor="#202124"]; H1 [label="H", pos="-1.8,-0.7!", fontcolor="#202124"]; O2 [label="O", pos="1.2,-0.7!", fontcolor="#202124"]; H2 [label="H", pos="1.8,-0.7!", fontcolor="#202124"]; C1 [label="C", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,2.2!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,3.7!", fontcolor="#202124"]; C4 [label="C", pos="0,4.4!", fontcolor="#202124"]; C5 [label="C", pos="1.2,3.7!", fontcolor="#202124"]; C6 [label="C", pos="1.2,2.2!", fontcolor="#202124"]; Cl [label="Cl", pos="-2.4,1.5!", fontcolor="#EA4335"]; O3 [label="O", pos="0,5.9!", fontcolor="#202124"]; C7 [label="C", pos="-0.8,6.8!", fontcolor="#202124"]; H_C7 [label="", shape=none, pos="-0.5, 7.2!", height=0, width=0]; H2_C7 [label="", shape=none, pos="-1.5, 7.2!", height=0, width=0]; C8 [label="C", pos="-0.8,8.3!", fontcolor="#202124"]; H_C8 [label="", shape=none, pos="-0.1, 8.7!", height=0, width=0]; H2_C8 [label="", shape=none, pos="-1.2, 8.7!", height=0, width=0]; H3_C8 [label="", shape=none, pos="-1.5, 8.0!", height=0, width=0];
// Benzene ring structure with alternating bonds C1 -- C2; C2 -- C3 [style=dashed]; C3 -- C4; C4 -- C5 [style=dashed]; C5 -- C6; C6 -- C1 [style=dashed];
// Substituents B -- O1; B -- O2; O1 -- H1; O2 -- H2; B -- C1; C2 -- Cl; C4 -- O3; O3 -- C7; C7 -- C8;
// Dummy nodes for double bonds in the ring dummy1 [pos="-0.6,1.85!", shape=none, label=""]; dummy2 [pos="-0.6,4.05!", shape=none, label=""]; dummy3 [pos="0.6,3.05!", shape=none, label=""]; dummy1 -- C1 [style=solid, len=0.1]; dummy2 -- C3 [style=solid, len=0.1]; dummy3 -- C5 [style=solid, len=0.1]; }
Caption: Structure of 2-Chloro-4-ethoxyphenylboronic acid.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 313545-44-7 | [1][4] |
| Molecular Formula | C₈H₁₀BClO₃ | [1][4] |
| Molecular Weight | 200.43 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 108 °C | [1] |
| Purity | Typically ≥95-98% | [4][6] |
| Synonyms | 2-Chloro-4-ethoxybenzeneboronic acid | [1] |
| Storage | Store at room temperature, in a dry, dark place. |[1] |
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The paramount application of 2-Chloro-4-ethoxyphenylboronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a C-C bond between the boronic acid and an organic halide or triflate, a process central to the synthesis of biaryls and other complex organic molecules.[3] Biaryl scaffolds are privileged structures in many pharmaceutical agents and functional materials.[7]
The unique substitution pattern of this reagent offers distinct advantages:
-
Ortho-Chloro Group: This electron-withdrawing group can influence the reactivity of the boronic acid and provides a handle for further downstream functionalization.
-
Para-Ethoxy Group: This electron-donating group modulates the electronic properties of the aromatic ring and can enhance the stability and solubility of the molecule and its derivatives.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind the Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X). This is often the rate-limiting step, and its efficiency depends on the halide (I > Br > OTf >> Cl).
-
Activation & Transmetalation: The boronic acid (R²-B(OH)₂) is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex.[8] This boronate then transfers its organic group (the 2-chloro-4-ethoxyphenyl moiety) to the palladium center, displacing the halide. This step is critical and relies on the appropriate choice of base and solvent.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are ejected as the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Field-Proven Experimental Protocol
This protocol provides a robust, self-validating starting point for a typical Suzuki-Miyaura coupling reaction.
Objective: To synthesize 2'-Chloro-4'-ethoxy-1,1'-biphenyl by coupling 2-Chloro-4-ethoxyphenylboronic acid with bromobenzene.
Materials & Reagents:
-
2-Chloro-4-ethoxyphenylboronic acid (1.2 equiv)
-
Bromobenzene (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v mixture)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas line
Step-by-Step Methodology:
-
Inert Atmosphere Preparation (Causality): Assemble the flask and condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst, which is generated in situ from the Pd(II) precatalyst.
-
Reagent Addition: To the flask, add 2-Chloro-4-ethoxyphenylboronic acid, bromobenzene, and potassium carbonate.
-
Expert Insight: It is crucial to use anhydrous base and solvents to avoid side reactions. Commercially available boronic acids can contain varying amounts of their anhydride form (boroxine), which can be less reactive.[9] For highly sensitive reactions, recrystallizing the boronic acid may improve yields.[9]
-
-
Catalyst Addition: Briefly remove the inert gas flow and add the palladium acetate and triphenylphosphine. Immediately resume the inert gas purge for another 5 minutes.
-
Expert Insight: The phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. The ratio of ligand to palladium is key to preventing catalyst decomposition.
-
-
Solvent Addition & Degassing: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe. To degas the solvent, bubble inert gas through it for 20-30 minutes prior to use. This further removes dissolved oxygen.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.
-
Workup and Purification: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer. Wash it sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. e. Purify the crude product by column chromatography on silica gel to yield the pure biaryl compound.
Applications in Drug Discovery and Beyond
The versatility of boronic acids, including 2-Chloro-4-ethoxyphenylboronic acid, makes them invaluable in pharmaceutical and materials science research.[1][2]
-
Pharmaceutical Development: Boronic acids are key intermediates in the synthesis of numerous drug candidates.[1][7] The boronic acid functional group itself is a bioisostere of carboxylic acids and can act as a transition-state analogue inhibitor of serine proteases.[7] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade®), is a proteasome inhibitor for treating multiple myeloma, highlighting the therapeutic potential of this class of compounds.[7][10] Intermediates like 2-Chloro-4-ethoxyphenylboronic acid are used to build the carbon skeleton of more complex active pharmaceutical ingredients (APIs).[1][2]
-
Materials Science: This compound is used in the development of advanced materials like polymers and nanomaterials, where its incorporation can modify surface properties and enhance material performance.[1][2]
-
Bioconjugation and Sensors: The ability of boronic acids to form stable, reversible complexes with diols is exploited in sensor technology and for attaching biomolecules to surfaces or other compounds.[1]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the reagent.
Table 2: Hazard and Safety Information
| Category | Information | Precautionary Measures |
|---|---|---|
| Hazard Identification | May cause skin, eye, and respiratory system irritation.[11][12] Harmful if swallowed. | Avoid breathing dust/vapors. Use only in a well-ventilated area or under a chemical fume hood.[13] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[13] | Wear suitable protective clothing. Inspect gloves before use. |
| Handling | Avoid contact with skin and eyes.[14] Prevent dust formation. Take measures to prevent static discharge.[14] | Work under a hood. Wash hands thoroughly after handling. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[14] | Store at room temperature away from incompatible materials such as strong oxidizing agents.[1][11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | Do not let product enter drains. |
Conclusion
2-Chloro-4-ethoxyphenylboronic acid is more than just a chemical intermediate; it is an enabling tool for innovation in chemical synthesis. Its reliability in the robust and versatile Suzuki-Miyaura coupling reaction secures its role in the rapid construction of molecular complexity. For researchers in drug discovery and materials science, a thorough understanding of its properties, reaction mechanisms, and handling requirements—as detailed in this guide—is the key to unlocking its full potential in the laboratory.
References
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313545-44-7 | 2-chloro-4-ethoxyphenylboronic acid. Capot Chemical. [Link]
-
313545-44-7,2-Chloro-4-ethoxyphenylboronic Acid. AccelaChem. [Link]
-
Boronic acid, B-(3-chloro-4-ethoxyphenyl)-. ChemBK. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
4-Ethoxyphenylboronic acid | C8H11BO3. PubChem - NIH. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]
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